molecular formula C18H20ClN3O2 B2695276 2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2319803-63-7

2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Katalognummer B2695276
CAS-Nummer: 2319803-63-7
Molekulargewicht: 345.83
InChI-Schlüssel: UQBTXFRULWXBQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a pyridazinone derivative with a piperidine ring attached. Pyridazinones are a class of organic compounds with a six-membered ring containing two nitrogen atoms, and they are known for their various biological activities . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, and they are often found in many pharmaceuticals and natural products .


Molecular Structure Analysis

The compound contains a pyridazinone ring, a piperidine ring, and a benzoyl group. The exact molecular structure would require more specific information or experimental data .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Antiemetic Agents

A study focused on the synthesis of a series of 4-piperazinopyrimidines, showing properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. Two compounds with significant antiemetic activity were highlighted for clinical investigations, showcasing the potential pharmacological applications of compounds with similar structures (Mattioda et al., 1975).

Enantioselective Synthesis for CGRP Receptor Inhibition

Research on a potent calcitonin gene-related peptide (CGRP) receptor antagonist demonstrates the development of a convergent, stereoselective, and economical synthesis method. This includes exploring two different routes for the chiral indazolyl amino ester subunit, highlighting the compound's relevance in medicinal chemistry for targeting CGRP receptors (Cann et al., 2012).

Synthesis of Intermediate Compounds for Lafutidine

The synthesis process of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate for lafutidine, underscores the importance of such compounds in creating therapeutic agents. This study presents a method with an overall yield of about 62%, indicating the compound's role in pharmaceutical manufacturing (Li, 2012).

Estrogen Receptor Binding and Anti-proliferative Activities

Compounds synthesized with the aim of evaluating against human breast cancer cell lines and human embryonic kidney cells for cytotoxic activities have been reported. Among these, certain compounds demonstrated better anti-proliferative activities than curcumin, suggesting potential applications in cancer research (Parveen et al., 2017).

Molecular Interaction Studies with CB1 Cannabinoid Receptor

A potent and selective antagonist for the CB1 cannabinoid receptor was analyzed for its molecular interaction. This research contributes to understanding the pharmacological action mechanisms of cannabinoid receptors, which could inform the development of new therapeutic agents (Shim et al., 2002).

Reductive Cyclization and Synthesis of Piperazines

A study on the synthesis of elusive 2,3-di(pyridin-2-yl)piperazine via reductive cyclization emphasizes the compound's significance in organic synthesis and potential pharmaceutical applications (Majumdar et al., 2018).

Eigenschaften

IUPAC Name

2-[[1-(4-chlorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(19)6-4-15/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBTXFRULWXBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.